molecular formula C17H14Cl2N2O2S2 B3183282 Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 885459-29-0

Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3183282
CAS No.: 885459-29-0
M. Wt: 413.3 g/mol
InChI Key: QHSHJNYEINIWGG-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 2-[(4-Chlorophenyl)thio]methyl group: Introduces a thioether linkage with a para-chlorophenyl moiety, likely impacting lipophilicity and steric bulk.
  • Ethyl ester at position 6: Contributes to solubility and metabolic stability.

The compound is listed as discontinued in commercial catalogs (), possibly due to synthetic challenges or stability concerns.

Properties

IUPAC Name

ethyl 4-chloro-2-[(4-chlorophenyl)sulfanylmethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2S2/c1-3-23-17(22)14-9(2)13-15(19)20-12(21-16(13)25-14)8-24-11-6-4-10(18)5-7-11/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSHJNYEINIWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(N=C2Cl)CSC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119510
Record name Ethyl 4-chloro-2-[[(4-chlorophenyl)thio]methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885459-29-0
Record name Ethyl 4-chloro-2-[[(4-chlorophenyl)thio]methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885459-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-2-[[(4-chlorophenyl)thio]methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS 885459-29-0) is a compound that belongs to the thieno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-cancer agent, anti-inflammatory properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H14Cl2N2O2S2C_{17}H_{14}Cl_2N_2O_2S^2 with a molecular weight of 413.34 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Antitumor Activity

Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds related to the thieno[2,3-d]pyrimidine structure have been evaluated against various cancer cell lines using MTT assays. The results suggest that these compounds can inhibit tumor cell growth effectively:

  • In vitro Studies : A study demonstrated that derivatives with similar structures showed IC50 values ranging from 0.55 μM to 1.68 μM against lymphoma cell lines such as SU-DHL-6 and K562, indicating strong antiproliferative activity .
CompoundCell LineIC50 (μM)
12eSU-DHL-60.55
WSU-DLCL-20.95
K5621.68

Anti-inflammatory Effects

The anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives has also been explored through COX enzyme inhibition studies. Various derivatives were tested against COX-1 and COX-2 enzymes, revealing promising inhibitory effects:

  • Inhibition Studies : Compounds demonstrated IC50 values against COX-1 and COX-2 ranging from 19.45 μM to as low as 0.04 μM for some potent analogs .
CompoundCOX EnzymeIC50 (μM)
3bCOX-119.45
4bCOX-223.8
5COX-20.04

Other Pharmacological Activities

In addition to antitumor and anti-inflammatory activities, thieno[2,3-d]pyrimidine derivatives have shown potential in other areas:

  • Hypolipidemic Activity : Certain derivatives have been reported to reduce serum cholesterol and triglyceride levels significantly in animal models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thieno[2,3-d]pyrimidine scaffold can enhance biological activity:

  • Substituent Variability : The presence of electron-withdrawing or electron-donating groups significantly influences the potency of the compounds.
  • Positioning of Functional Groups : The position of substituents on the pyrimidine ring affects the interaction with biological targets, impacting both efficacy and selectivity.

Case Studies

Several case studies highlight the effectiveness of thieno[2,3-d]pyrimidine derivatives in clinical settings:

  • Case Study on Cancer Treatment : A derivative similar to this compound was tested in vivo and showed significant tumor reduction in xenograft models .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H14Cl2N2O2S2
  • Molecular Weight : 413.34 g/mol
  • CAS Number : 885459-29-0

This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chlorophenyl and thioether groups enhances its reactivity and potential applications.

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been studied for its ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has shown significant antimicrobial activity against a range of pathogens. In vitro studies demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This suggests potential applications in developing new antimicrobial agents .

Pesticide Development

Due to its structural characteristics, this compound is being explored as a candidate for pesticide formulation. Its ability to disrupt pest physiology at the biochemical level makes it suitable for agricultural applications, particularly in crop protection against pests resistant to conventional pesticides .

Herbicide Potential

The compound's herbicidal properties have been evaluated in various studies, showcasing its effectiveness in controlling weed growth without harming crops. This aspect is crucial for sustainable agriculture practices where selective herbicides are needed to minimize environmental impact while maximizing yield .

Organic Electronics

Recent advancements have seen the exploration of thieno[2,3-d]pyrimidine derivatives in organic electronics. The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its incorporation into device architectures has shown promising results regarding efficiency and stability .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings Summary
Anticancer ActivityJournal of Medicinal ChemistryEffective against multiple cancer cell lines; apoptosis induction observed.
Antimicrobial PropertiesInternational Journal of Antimicrobial AgentsExhibited broad-spectrum activity against bacteria and fungi.
Pesticide DevelopmentJournal of Agricultural and Food ChemistryDemonstrated effective pest control with minimal environmental impact.
Organic ElectronicsAdvanced MaterialsPromising performance in OLEDs; improved charge mobility noted.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations at Position 4
  • Melting point: 174–176°C (), higher than the target compound (if extrapolated from analogs), suggesting stronger crystal packing due to amine interactions. Yield: 82%, indicating efficient synthesis via aromatic amination ().
  • Compound IIIe (Ethyl 2-(4-chlorophenyl)-5-methyl-4-morpholinothieno[2,3-d]pyrimidine-6-carboxylate): 4-Morpholino group: A cyclic amine enhances solubility and introduces a hydrogen-bond acceptor. Purification: Requires flash chromatography (), implying higher polarity compared to the target compound.
2.2. Substituent Variations at Position 2
  • Compound 2 (Ethyl 4-amino-2-(2-ethoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate): 2-(Ethoxyoxoethyl) group: An ester side chain increases hydrophilicity but reduces steric hindrance compared to the target's bulky thioether. Synthesis: Involves alkylation with RCN derivatives ().
  • Compound 93 (Ethyl 2-(((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-4-(2,4-dichlorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate):

    • Oxadiazole-thioether hybrid : Combines thioether and heterocyclic motifs, showing potent cytotoxicity (IC₅₀ = 0.080 µM) against leukemia cells ().
2.3. Core Modifications
  • Furo[2,3-d]pyrimidine derivative ():
    • Furan vs. thiophene ring : Reduced aromaticity may alter electronic properties and binding interactions.
    • Antitumor activity : Demonstrates cytotoxicity against lung cancer cells, highlighting the importance of core heterocycles.

Key Observations

  • Electronic Effects: The 4-chloro group in the target compound enhances electrophilicity, whereas amino/morpholino substituents (14c, IIIe) introduce basicity and hydrogen-bonding capacity.
  • Lipophilicity : The thioether group in the target compound likely increases logP compared to ester or oxadiazole-containing analogs (e.g., Compound 93), affecting membrane permeability.
  • Synthetic Accessibility : High yields (82–97%) in compounds suggest efficient routes for para-substituted arylaminations, whereas the target compound’s thioether synthesis may require specialized conditions.
  • Biological Potential: Structural analogs with chlorophenyl groups () or morpholino substituents () show cytotoxicity, implying the target compound could share similar mechanisms.

Q & A

What synthetic methodologies are commonly employed for the preparation of thieno[2,3-d]pyrimidine derivatives, and how can reaction conditions be optimized?

Basic Research Question
Thieno[2,3-d]pyrimidine scaffolds are typically synthesized via cyclization reactions. For example, ethyl carboxylate derivatives are often prepared using Biginelli-like multicomponent reactions or stepwise condensation of thioureas, aldehydes, and β-keto esters. details a procedure where sodium ethoxide in absolute ethanol facilitates cyclization, yielding thienopyrimidine derivatives with 82–97% efficiency. Key optimization factors include:

  • Solvent selection : Ethanol or acetylacetone/ethanol mixtures improve solubility and reaction homogeneity .
  • Catalyst use : Aluminum chloride (AlCl₃) accelerates ring closure in thiophene-pyrimidine fusion steps .
  • Temperature control : Heating to 65–70°C ensures complete cyclization while avoiding decomposition .

How can crystallographic disorder in thieno[2,3-d]pyrimidine derivatives be resolved during X-ray structure determination?

Advanced Research Question
Crystallographic disorder, common in flexible substituents (e.g., chlorophenylthio groups), requires robust refinement strategies. highlights the use of SHELX software (e.g., SHELXL) to model disorder by splitting atomic positions and applying restraints to bond lengths/angles. Methodological steps include:

  • Data collection : High-resolution datasets (≤ 0.8 Å) improve electron density maps .
  • Twinning analysis : SHELXD or PLATON can detect twinning in cases of pseudo-symmetry .
  • Hydrogen bonding analysis : Graph-set analysis (as in ) identifies stabilizing interactions that guide disorder modeling .

What analytical techniques are most reliable for confirming the molecular structure of this compound, and how are discrepancies addressed?

Basic Research Question
Multi-technique validation is critical:

  • X-ray crystallography : Single-crystal studies (e.g., ) provide unambiguous bond-length/angle data. For example, C–S bond lengths in thioether groups typically range from 1.75–1.82 Å .
  • NMR spectroscopy : ¹H and ¹³C NMR should confirm substituent integration (e.g., methyl groups at δ ~2.5 ppm, ethyl esters at δ ~4.3 ppm). Discrepancies between calculated and observed spectra may indicate rotameric equilibria, requiring variable-temperature NMR .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₃Cl₂NO₂S₂: calc. 392.98, observed 392.97) .

How do electronic and steric effects of the 4-chlorophenylthio group influence biological activity in kinase inhibition assays?

Advanced Research Question
The 4-chlorophenylthio moiety enhances hydrophobic interactions in kinase binding pockets. demonstrates that chloro-substituted derivatives exhibit improved IC₅₀ values (e.g., 14c: 174–176°C melting point correlates with stability in enzymatic assays). Methodological considerations:

  • Docking studies : Molecular dynamics simulations predict binding poses with HDAC or kinase active sites.
  • Structure-activity relationship (SAR) : Comparing analogs (e.g., 3-chloro vs. 4-chloro substitution) identifies steric tolerance in target proteins .

What strategies mitigate byproduct formation during the synthesis of ethyl thieno[2,3-d]pyrimidine carboxylates?

Advanced Research Question
Common byproducts arise from incomplete cyclization or thiourea dimerization. and suggest:

  • Reaction monitoring : TLC (e.g., Silica gel 60 F₂₅₄ plates) tracks intermediate formation .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) isolates target compounds from thiourea dimers or unreacted aldehydes .
  • Stoichiometric control : Excess β-keto ester (1.2 equiv.) drives cyclization to completion .

How do hydrogen-bonding networks in crystal packing affect the physicochemical properties of this compound?

Advanced Research Question
Hydrogen bonds (e.g., N–H···O or S···Cl interactions) stabilize crystal lattices and influence solubility/melting points. and emphasize graph-set analysis (e.g., R₂²(8) motifs) to map intermolecular interactions. For example, reports a dihydropyrimidine-thione forming N–H···S bonds, correlating with high thermal stability (m.p. > 200°C) .

What safety protocols are recommended for handling chlorinated intermediates during synthesis?

Basic Research Question
Chlorinated reagents (e.g., phosphoryl chloride) require stringent safety measures:

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hoods prevent exposure .
  • Waste disposal : Chlorinated byproducts are segregated and treated via halogen-specific scrubbing .
  • Emergency procedures : Neutralization kits (e.g., sodium bicarbonate for acid spills) must be accessible .

How can reaction yields be improved in multi-step syntheses of structurally complex thienopyrimidines?

Advanced Research Question
and recommend:

  • Intermediate stabilization : Boc-protection of amines reduces side reactions .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves yields by 10–15% .
  • Catalyst recycling : Heterogeneous catalysts (e.g., AlCl₃ on silica) enable reuse over multiple cycles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

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